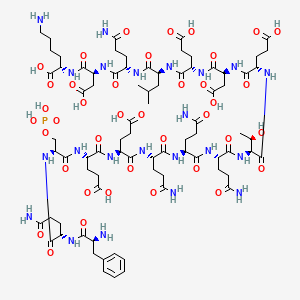

beta-Casein phosphopeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Casein phosphopeptide is a bioactive peptide derived from the milk protein beta-casein. It is known for its ability to bind calcium and other minerals, making it a valuable compound in various biological and industrial applications. The peptide is particularly noted for its role in enhancing calcium bioavailability and promoting dental health by aiding in the remineralization of tooth enamel .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beta-Casein phosphopeptide is typically obtained through the enzymatic hydrolysis of beta-casein. The process involves the use of specific enzymes such as trypsin, which cleaves the beta-casein protein to release the phosphopeptide fragments. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient hydrolysis. For instance, trypsin digestion is often carried out at a pH of around 8 and a temperature of 37°C .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale enzymatic hydrolysis followed by purification steps. One common method involves the use of supercritical fluid-assisted atomization, where supercritical CO2 is used as an atomizing agent to produce instant phosphopeptide powders. This method enhances the solubility and bioactivity of the peptide .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-Casein phosphopeptide undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced or modified.

Common Reagents and Conditions

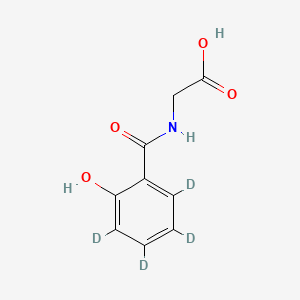

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can result in linearized peptides .

Applications De Recherche Scientifique

Beta-Casein phosphopeptide has a wide range of scientific research applications:

Biology: The peptide is studied for its role in cellular signaling and calcium transport.

Medicine: this compound is used in dental products to promote remineralization and prevent dental caries.

Industry: The peptide is used in functional foods and dietary supplements to enhance mineral bioavailability.

Mécanisme D'action

Beta-Casein phosphopeptide exerts its effects primarily through its ability to bind calcium and other minerals. The peptide contains multiple phosphorylated serine residues, which have a high affinity for calcium ions. This binding promotes the formation of stable calcium-phosphate complexes, which can be easily absorbed by the body . Additionally, the peptide has been shown to modulate various cellular signaling pathways, including those involved in bone formation and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Casein phosphopeptide: Another phosphopeptide derived from alpha-casein, known for its similar calcium-binding properties.

Kappa-Casein phosphopeptide: Derived from kappa-casein, this peptide also exhibits mineral-binding capabilities but has different structural properties compared to beta-Casein phosphopeptide.

Uniqueness

This compound is unique due to its specific sequence and high degree of phosphorylation, which confer superior calcium-binding and bioactive properties. Its ability to form stable complexes with calcium and other minerals makes it particularly effective in enhancing mineral bioavailability and promoting dental health .

Propriétés

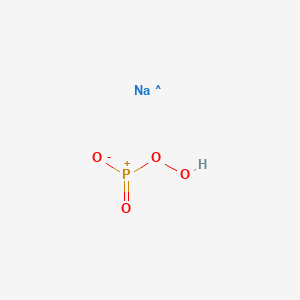

Formule moléculaire |

C81H125N22O39P |

|---|---|

Poids moléculaire |

2062.0 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1 |

Clé InChI |

BECPQYXYKAMYBN-VKRFTZFASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)